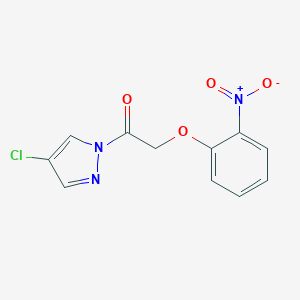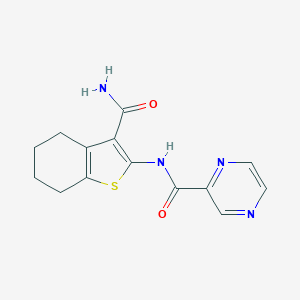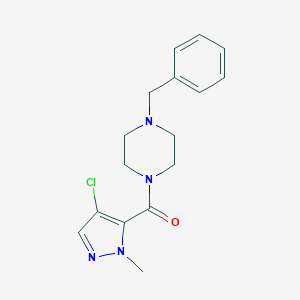![molecular formula C21H21NO5 B214296 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214296.png)
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a compound that has been studied extensively for its potential applications in scientific research. This compound is also known as WAY-100635 and is a selective antagonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is involved in a variety of physiological and behavioral processes, including anxiety, depression, and aggression. The use of WAY-100635 has been shown to have potential therapeutic benefits in the treatment of these conditions.
Wirkmechanismus
WAY-100635 acts as a selective antagonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is widely distributed throughout the central nervous system and is involved in a variety of physiological and behavioral processes. The activation of the 5-HT1A receptor has been shown to have anxiolytic, antidepressant, and antipsychotic effects. The use of WAY-100635 as an antagonist of the 5-HT1A receptor can help to elucidate the role of this receptor in various physiological and behavioral processes.
Biochemical and Physiological Effects:
The use of WAY-100635 has been shown to have a variety of biochemical and physiological effects. In animal studies, the administration of WAY-100635 has been shown to increase anxiety-like behavior and decrease social interaction. Additionally, the use of WAY-100635 has been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. The use of WAY-100635 has also been shown to decrease the activity of the dopaminergic system, which is involved in the regulation of reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of WAY-100635 has several advantages for lab experiments. This compound is highly selective for the 5-HT1A receptor and does not interact with other serotonin receptors. Additionally, the use of WAY-100635 can help to elucidate the role of the 5-HT1A receptor in various physiological and behavioral processes. However, the use of WAY-100635 also has some limitations. This compound has a short half-life and requires frequent administration to maintain its effects. Additionally, the use of WAY-100635 may not accurately reflect the effects of chronic 5-HT1A receptor inhibition, which may occur in various psychiatric disorders.
Zukünftige Richtungen
There are several future directions for the use of WAY-100635 in scientific research. One potential direction is the investigation of the role of the 5-HT1A receptor in the pathophysiology of various psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, the use of WAY-100635 may help to elucidate the mechanisms underlying the effects of various pharmacological treatments for these disorders. Another potential direction is the investigation of the role of the 5-HT1A receptor in the regulation of reward and motivation, which may have implications for the treatment of addiction and substance abuse disorders. Finally, the use of WAY-100635 may help to identify novel targets for the development of new pharmacological treatments for various psychiatric disorders.
Synthesemethoden
The synthesis of WAY-100635 involves several steps, including the reaction of 2-(1,3-benzodioxol-5-yl)acetic acid with butylamine to form 2-(1,3-benzodioxol-5-yl)-2-oxoethylbutylamine. This intermediate is then reacted with 3-hydroxyindole-2-one to form WAY-100635. The synthesis of WAY-100635 has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
WAY-100635 has been extensively used in scientific research to study the 5-HT1A receptor and its role in various physiological and behavioral processes. This compound has been used in animal studies to investigate the effects of 5-HT1A receptor activation and inhibition on anxiety, depression, and aggression. Additionally, WAY-100635 has been used in human studies to investigate the role of the 5-HT1A receptor in the pathophysiology of various psychiatric disorders, including depression, anxiety, and schizophrenia.
Eigenschaften
Produktname |
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C21H21NO5 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-butyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C21H21NO5/c1-2-3-10-22-16-7-5-4-6-15(16)21(25,20(22)24)12-17(23)14-8-9-18-19(11-14)27-13-26-18/h4-9,11,25H,2-3,10,12-13H2,1H3 |
InChI-Schlüssel |
FVMOHJRNBNZFAO-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=C(C=C3)OCO4)O |
Kanonische SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=C(C=C3)OCO4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214222.png)

![4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B214227.png)

![3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B214230.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B214231.png)
![ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B214232.png)


![4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B214235.png)

